2-Benzyl-5-phenyl-5,6-dihydro-4H-1,3,4-thiadiazin-5-ol
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Overview
Description
2-Benzyl-5-phenyl-5,6-dihydro-4H-1,3,4-thiadiazin-5-ol is a heterocyclic compound that belongs to the class of 1,3,4-thiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thiadiazine ring, which is a six-membered ring containing two nitrogen atoms, one sulfur atom, and three carbon atoms. The presence of benzyl and phenyl groups attached to the thiadiazine ring enhances its chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-5-phenyl-5,6-dihydro-4H-1,3,4-thiadiazin-5-ol can be achieved through the reaction of oxamic acid thiohydrazides with phenacyl bromides. This reaction is typically performed using an equimolar mixture of thiohydrazide and α-bromoacetophenones in methanol under basic conditions . The cyclocondensation reaction leads to the formation of the thiadiazine ring, and the ratio of products obtained can be influenced by the substitution pattern and reaction conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-5-phenyl-5,6-dihydro-4H-1,3,4-thiadiazin-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazine ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Benzyl-5-phenyl-5,6-dihydro-4H-1,3,4-thiadiazin-5-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as a cardiotonic, antihypertensive, and anticancer agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Benzyl-5-phenyl-5,6-dihydro-4H-1,3,4-thiadiazin-5-ol involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to the desired biological effects. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antimicrobial, antiviral, and antihypertensive activities.
2-Imidazoline, 2-benzyl-: Used as a vasodilator and has similar structural features.
Uniqueness
2-Benzyl-5-phenyl-5,6-dihydro-4H-1,3,4-thiadiazin-5-ol is unique due to its specific substitution pattern on the thiadiazine ring, which imparts distinct chemical and biological properties. Its combination of benzyl and phenyl groups enhances its potential as a versatile compound for various applications in medicinal chemistry and material science.
Properties
CAS No. |
62625-51-8 |
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Molecular Formula |
C16H16N2OS |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
2-benzyl-5-phenyl-4,6-dihydro-1,3,4-thiadiazin-5-ol |
InChI |
InChI=1S/C16H16N2OS/c19-16(14-9-5-2-6-10-14)12-20-15(17-18-16)11-13-7-3-1-4-8-13/h1-10,18-19H,11-12H2 |
InChI Key |
LGVHMZHQKKXPLI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NN=C(S1)CC2=CC=CC=C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
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